6-chloro-3-(5-(2-chlorophenyl)-1-(2-morpholinoacetyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
CAS No.:
Cat. No.: VC18919277
Molecular Formula: C30H26Cl2N4O3
Molecular Weight: 561.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H26Cl2N4O3 |
|---|---|
| Molecular Weight | 561.5 g/mol |
| IUPAC Name | 6-chloro-3-[3-(2-chlorophenyl)-2-(2-morpholin-4-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
| Standard InChI | InChI=1S/C30H26Cl2N4O3/c31-20-10-11-24-22(16-20)28(19-6-2-1-3-7-19)29(30(38)33-24)25-17-26(21-8-4-5-9-23(21)32)36(34-25)27(37)18-35-12-14-39-15-13-35/h1-11,16,26H,12-15,17-18H2,(H,33,38) |
| Standard InChI Key | DXRLIZBIAHMWQH-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinolin-2(1H)-one core substituted at positions 3, 4, and 6. Key substituents include:
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A 4,5-dihydro-1H-pyrazole ring at position 3, bearing a 2-chlorophenyl group at position 5.
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A 2-morpholinoacetyl moiety attached to the pyrazole’s nitrogen at position 1.
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A chlorine atom at position 6 and a phenyl group at position 4 of the quinolinone ring.
The presence of the morpholinoacetyl group enhances polarity, potentially improving aqueous solubility compared to unmodified quinolinones.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 561.5 g/mol |
| IUPAC Name | 6-Chloro-3-[3-(2-chlorophenyl)-2-(2-morpholin-4-ylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
| Canonical SMILES | C1COCCN1CC(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6Cl |
| Topological Polar Surface Area | 83.9 Ų |
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis protocol exists for this compound, analogous quinolinones are typically prepared via:
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Friedländer Annulation: Condensation of 2-aminobenzophenones with ketones to form the quinoline core.
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Vilsmeier-Haack Reaction: Introduction of chlorine at position 6.
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Mannich Reaction: Attachment of the pyrazole-morpholinoacetyl unit to position 3.
Critical challenges include regioselectivity in pyrazole functionalization and minimizing racemization during morpholinoacetyl coupling.
Analytical Characterization
Hypothetical characterization methods would involve:
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NMR Spectroscopy: Confirm substitution patterns (e.g., ¹H-NMR peaks at δ 7.2–8.1 ppm for aromatic protons).
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LC-MS: Verify molecular weight (m/z 561.5 [M+H]⁺).
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X-ray Crystallography: Resolve stereochemistry of the dihydropyrazole ring.
| Parameter | Prediction |
|---|---|
| LogP (Lipophilicity) | 3.8 (Moderate permeability) |
| Water Solubility | 12 μg/mL (Low) |
| Plasma Protein Binding | 89% (High) |
Therapeutic Applications
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Anticancer Activity: Quinolinones inhibit topoisomerase II; pyrazoles modulate apoptosis pathways.
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Antimicrobial Effects: Chlorinated aromatics disrupt microbial cell membranes.
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Anti-inflammatory Action: Morpholinoacetyl groups may suppress NF-κB signaling.
Research Gaps and Future Directions
Priority Investigations
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Synthetic Optimization: Develop scalable routes with >70% yield.
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In Vitro Screening: Test against NCI-60 cancer cell lines and Gram-positive/Gram-negative bacteria.
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ADMET Profiling: Assess hepatic metabolism (CYP450 isoforms) and cardiotoxicity (hERG channel binding).
Structural Analogues
Comparing this compound to CA2593450A1 (a patented indole-quinoline hybrid) reveals shared motifs, suggesting potential cross-activity in viral inhibition.
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